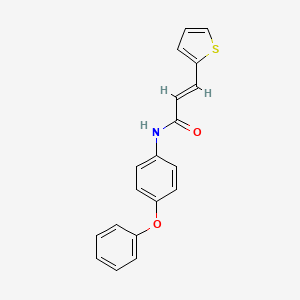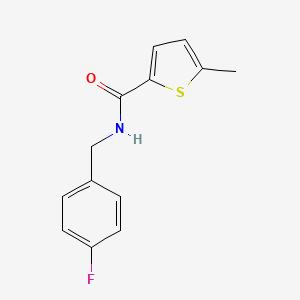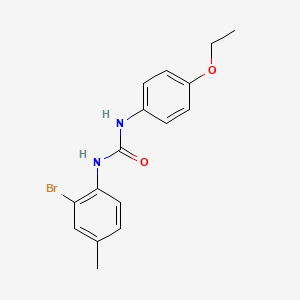![molecular formula C14H13F3N4O2 B5779633 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the formation of a covalent bond with the active site of the enzyme. This covalent bond leads to the inactivation of the enzyme, which ultimately results in an increase in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide have been studied in various in vitro and in vivo models. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's. However, excessive inhibition of these enzymes can also lead to adverse effects such as muscle weakness, respiratory depression, and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This selectivity can be useful in studying the role of these enzymes in various biological processes. However, the compound also has limitations such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the study of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another direction is the study of the compound's potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential toxicity and adverse effects need to be further studied to ensure safe usage in lab experiments.
Conclusion:
In conclusion, 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has potential applications in scientific research. Its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase has garnered attention for its potential therapeutic implications in diseases such as Alzheimer's and Parkinson's. However, careful dosing and further studies on its potential toxicity and adverse effects are necessary to ensure safe usage in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of cyanoacetic acid hydrazide and 2-(trifluoromethyl)benzaldehyde in the presence of acetic acid and ethanol. The resulting product is a white solid that is purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential applications in scientific research. One of the major areas of interest is its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3E)-3-[(2-cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-9(20-21-12(22)6-7-18)8-13(23)19-11-5-3-2-4-10(11)14(15,16)17/h2-5H,6,8H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSDPGDQYOCLGB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


